4-(2,2,2-Trifluoroethoxy)benzonitrile

Übersicht

Beschreibung

“4-(2,2,2-Trifluoroethoxy)benzonitrile” is a chemical compound with the CAS number 56935-76-3 . It has a molecular weight of 201.15 and is typically stored at room temperature . The compound is usually available in powder form .

Molecular Structure Analysis

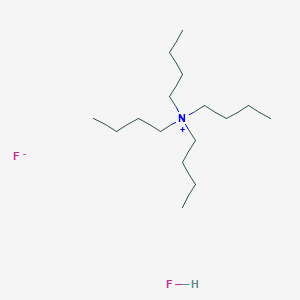

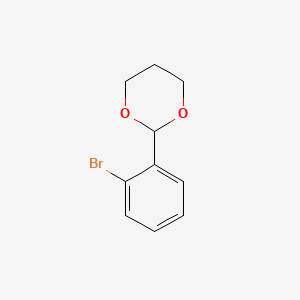

The molecular structure of “4-(2,2,2-Trifluoroethoxy)benzonitrile” can be represented by the SMILES stringFC(F)(F)COc1ccc(cc1)C#N . This indicates that the compound contains fluorine, carbon, hydrogen, oxygen, and nitrogen atoms.

Wissenschaftliche Forschungsanwendungen

1. Application in High Voltage Lithium Ion Batteries

4-(Trifluoromethyl)-benzonitrile (4-TB) has been employed as a novel electrolyte additive in high voltage lithium ion batteries. This compound significantly enhances the cyclic stability of lithium nickel manganese oxide cathodes. When used, it improves initial capacity retention and reduces the oxidation decomposition of the electrolyte, thereby suppressing manganese dissolution from the cathode (Huang et al., 2014).

2. Photochemical Addition in Organic Synthesis

The photochemical addition of 2,2,2-trifluoroethanol to benzonitrile has been studied, demonstrating the formation of various stereoisomers. This process is significant in organic chemistry, particularly in the synthesis of complex organic compounds and intermediates (Foster et al., 1998).

3. Dermatological Applications

A derivative, 4-((1R,2R)-2-hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile, has been developed as a nonsteroidal androgen receptor antagonist for dermatological applications like sebum control and treatment of androgenetic alopecia. This compound is potent, selective, and exhibits reduced risk of systemic side effects due to rapid systemic metabolism (Li et al., 2008).

4. Phototherapy and Photoelectric Materials

Tetra-trifluoroethoxy substituted metal-free phthalocyanines, synthesized using 4-(trifluoroethoxy) phthalonitrile, show potential applications in phototherapy and photoelectric materials. These compounds exhibit intense absorption in the visible region, particularly in the phototherapeutic window, and strong fluorescence properties (Huang Li-ying, 2011).

5. Polymer Solar Cells Efficiency Improvement

A perfluorinated compound, 4-amino-2-(trifluoromethyl)benzonitrile, has been used as an additive in polymer solar cells. Its addition enhances the power conversion efficiency by improving the short circuit current and fill factor. This improvement is attributed to its facilitation of ordering in the P3HT chains, leading to higher absorbance and enhanced hole mobility (Jeong et al., 2011).

6. Synthesis of Selective Androgen Receptor Modulators

This compound has been used in the synthesis of selective androgen receptor modulators (SARMs), which have shown promise in the treatment of conditions like muscle wasting and osteoporosis. These compounds exhibit both anabolic and androgenic properties (Aikawa et al., 2017).

Safety And Hazards

Eigenschaften

IUPAC Name |

4-(2,2,2-trifluoroethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO/c10-9(11,12)6-14-8-3-1-7(5-13)2-4-8/h1-4H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASHNFUJQYKNUCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30449640 | |

| Record name | 4-(2,2,2-trifluoroethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,2,2-Trifluoroethoxy)benzonitrile | |

CAS RN |

56935-76-3 | |

| Record name | 4-(2,2,2-trifluoroethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Aminoethyl)(methyl)amino]ethanol](/img/structure/B1337796.png)

![2-[2-(Benzyloxy)ethyl]oxirane](/img/structure/B1337799.png)

![[1,4'-Bipiperidine]-1'-acetic acid](/img/structure/B1337803.png)